(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
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Overview
Description
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one is a natural product found in Neoboutonia mannii and Micrandra spruceana with data available.
Scientific Research Applications
Cyclization and Rearrangement in Diterpenoids
Research on related diterpenoids, such as those studied by Vlad et al. (2004), investigates the products formed during dehydration processes. Such studies are crucial for understanding the chemical behavior and potential applications of complex organic compounds, including the cyclization and rearrangement of diterpenoids in chemical synthesis (Vlad et al., 2004).
Chemical Reactions and Synthesis
Research by Mosimann and Vogel (2000) explores the formation of oxetane and related compounds through specific chemical reactions, contributing to the broader understanding of chemical synthesis and the potential for creating novel compounds for various applications (Mosimann & Vogel, 2000).
Stereochemistry of Sesquiterpenes
Investigations into the stereochemistry of related sesquiterpenes, as conducted by Muto, Bando, and Mori (2004), provide insights into the structural aspects of complex organic compounds. Such research is fundamental in the field of organic chemistry, particularly in understanding the molecular configurations and their implications (Muto, Bando, & Mori, 2004).
Enzyme-Catalyzed Synthesis
The work of Gümüş and Tanyeli (2010) on the enzymatic synthesis of novel compounds demonstrates the intersection of biology and chemistry. Enzyme-catalyzed reactions are critical for developing new synthetic pathways and understanding biological processes (Gümüş & Tanyeli, 2010).
Non-iterative Asymmetric Synthesis
Research into asymmetric synthesis, such as that by Meilert, Pettit, and Vogel (2004), is pivotal in creating compounds with specific chirality, which is essential in pharmaceuticals and materials science. Their work on polyketide spiroketals showcases the importance of stereochemistry in synthesis (Meilert, Pettit, & Vogel, 2004).
properties
Product Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
---|---|
Molecular Formula |
C32H48O8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C32H48O8/c1-6-7-8-9-10-11-12-13-14-15-30-38-25-23-26-29(18-33,37-26)27(35)31(36)22(16-20(4)24(31)34)32(23,40-30)21(5)17-28(25,39-30)19(2)3/h16,21-23,25-27,33,35-36H,2,6-15,17-18H2,1,3-5H3/t21-,22-,23-,25-,26+,27-,28-,29+,30-,31-,32+/m1/s1 |
InChI Key |
SNFRINMTRPQQLE-KPYDUSLXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
synonyms |
Montanin NSC-282158 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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